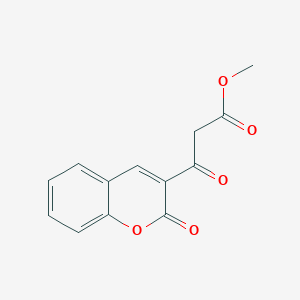

methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate

Description

Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate is a β-ketoester derivative featuring a coumarin (2H-chromen-2-one) core linked to a methyl ester group via a 3-oxopropanoate bridge. Its synthesis typically involves coupling reactions between coumarin derivatives and activated esters or enolates, as seen in related compounds .

Properties

IUPAC Name |

methyl 3-oxo-3-(2-oxochromen-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c1-17-12(15)7-10(14)9-6-8-4-2-3-5-11(8)18-13(9)16/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEAWCRNAUBKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate involves its interaction with various molecular targets, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Coumarin Derivatives

a) Methyl 3-(4-Hydroxyphenyl)-2-(2-(2-Oxo-2H-Chromen-3-yl)Acetamido)Propanoate (Compound 17)

- Structure : Differs by the addition of a 4-hydroxyphenyl group and an acetamido linkage.

- Synthesis: Prepared via coupling of 2-(2-oxo-2H-chromen-3-yl)acetic acid with methyl 2-amino-3-(4-hydroxyphenyl)propanoate (46% yield) .

b) Sodium 3-Oxo-3-(2-Oxo-2H-Chromen-3-yl)Prop-1-en-1-olate (Compound 2)

- Structure: Replaces the methyl ester with a sodium enolate.

- Reactivity: The enolate form facilitates nucleophilic additions, as demonstrated in reactions with cyanoacetohydrazides to form antitumor-active pyridine derivatives .

- Applications : Acts as a precursor for bioactive heterocycles, highlighting the versatility of the coumarin-β-ketoester scaffold .

Heterocyclic and Aromatic Variants

a) Methyl 3-Oxo-3-(1H-Pyrrol-2-yl)Propanoate (S5)

- Structure : Substitutes coumarin with a pyrrole ring.

- No biological data is provided, limiting direct pharmacological comparison .

b) Ethyl 3-Oxo-3-(p-Tolyl)Propanoate (Compound 4ma)

- Structure : Replaces coumarin with a p-tolyl group.

- Lipophilicity: The hydrophobic p-tolyl group enhances logP values (predicted ~3.1), favoring membrane permeability in drug design contexts. Synthesized in 86% yield via alkylation of ethyl 3-oxo-3-(p-tolyl)propanoate .

c) Methyl 3-Oxo-3-(Thiophen-3-yl)Propanoate

Amino-Functionalized Analogs

Ethyl 3-Oxo-2-Phenyl-3-((1-Phenylethyl)Amino)Propanoate

- Structure: Incorporates a chiral (1-phenylethyl)amino group.

- Synthesized in 51% yield via a multicomponent reaction, with a melting point of 82–84°C .

Steric and Conformational Modifications

Ethyl 3-Oxo-3-((1S,2S)-2-Phenylcyclopropyl)Propanoate

- Structure : Introduces a rigid cyclopropane ring.

- Discontinued commercially, indicating synthetic challenges .

Research Implications and Gaps

- Pharmacological Potential: Coumarin-based analogs (e.g., compound 2 derivatives) show antitumor activity, but direct data on the target compound’s bioactivity is lacking .

- Synthetic Optimization : Higher yields in p-tolyl variants (86%) suggest room for improving coumarin derivative synthesis .

Biological Activity

Methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate, with the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, therapeutic potentials, and comparative studies with related compounds.

The synthesis of this compound typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate. This process may include additional steps such as hydrazine hydrate treatment to facilitate the formation of the target compound. The compound's structure features a coumarin moiety, which is known for various biological activities.

Biological Activity

Anticancer Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant anticancer activities. A study highlighted that compounds with similar structures can inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. For instance, related compounds showed IC50 values as low as 0.52 µM against topoisomerase IIB, suggesting potent inhibitory effects .

Mechanism of Action

The mechanism by which this compound exerts its biological effects is believed to involve enzyme inhibition through binding at active or allosteric sites. This interaction can disrupt normal enzymatic functions, leading to apoptosis in cancer cells and potential cell cycle arrest at the G2/M phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Coumarins are known to possess antibacterial and antifungal properties, making them candidates for further exploration in treating infectious diseases.

Comparative Studies

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | - | Anticancer, Antimicrobial |

| 3-Methyl-2-oxo-2H-chromen-7-yl propionate | - | 0.83 | Anticancer |

| (2-Oxochromen-3-yl)acetic acid | - | - | Antimicrobial |

This table illustrates how this compound compares with other similar compounds. Notably, while it shares structural similarities with other coumarins, its specific biological activities may vary depending on substituents and molecular configuration.

Case Studies

-

Inhibition of Cancer Cell Growth

A study evaluated the growth inhibition of various cancer cell lines treated with methyl 3-oxo derivatives. The results indicated a significant reduction in cell viability across multiple cancer types, including breast and prostate cancers . -

Cell Cycle Analysis

Cell cycle analysis performed on MCF7 breast cancer cells revealed that treatment with methyl 3-oxo derivatives led to G2/M phase arrest, indicating a disruption in normal cell division processes. This effect was attributed to the compound's ability to inhibit key regulatory enzymes involved in the cell cycle .

Q & A

Q. What are the established synthetic routes for methyl 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanoate, and how can reaction conditions be optimized for yield and purity?

A multicomponent protocol involving 3-hydroxy-4H-chromen-4-one derivatives and methyl propiolate has been reported. Key steps include acid-catalyzed condensation under reflux, with yields influenced by solvent polarity (e.g., ethanol vs. toluene) and temperature control (60–80°C). Recrystallization from ethanol/water mixtures improves purity . For structurally related coumarin-propanoate hybrids, refluxing with acyl chlorides (e.g., 2-oxo-2H-chromene-3-carbonyl chloride) in toluene followed by precipitation is effective, though stoichiometric ratios of reagents require precise optimization to avoid side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- 1H/13C NMR : Key diagnostic signals include the methyl ester group (δ ~3.7–3.9 ppm for CH3; δ ~165–170 ppm for carbonyl carbons) and the coumarin lactone (δ ~160–165 ppm for C=O). Coumarin aromatic protons typically appear as doublets between δ 6.8–8.2 ppm .

- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O), ~1660 cm⁻¹ (β-ketoester C=O), and ~1600 cm⁻¹ (coumarin lactone C=O) .

- MS : Molecular ion peaks (M⁺) should align with the molecular formula (C13H10O5; exact mass 258.05). Fragmentation patterns often include loss of CO2 (44 amu) from the ester group .

Q. What safety protocols are recommended for handling β-ketoester derivatives like this compound during synthesis?

While specific toxicological data for this compound is limited, general precautions for β-ketoesters include:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Respiratory protection : OV/AG/P99 respirators if aerosolization occurs during grinding or reflux .

- Waste disposal : Avoid drainage systems; neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELXL) resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction with SHELXL refinement provides bond-length/angle precision (±0.001 Å, ±0.1°), critical for confirming the β-ketoester’s planar geometry and coumarin ring torsion angles. For example, deviations in the keto-enol tautomer equilibrium can be quantified via anisotropic displacement parameters. WinGX/ORTEP visualization tools aid in identifying steric clashes or hydrogen-bonding networks influencing stability .

Q. What mechanistic insights explain the reactivity of the β-ketoester moiety in cyclization or cross-coupling reactions?

The β-ketoester’s electrophilic α-carbon participates in nucleophilic attacks, enabling:

- Spirocyclization : Under acidic conditions, the keto group facilitates intramolecular aldol-like reactions, forming spiro-fused systems (e.g., with pyrrole derivatives) .

- Pyrolysis : Flash vacuum pyrolysis (400–600°C) of analogous esters generates reactive intermediates (e.g., azolopyrimidinones), suggesting potential for heterocycle synthesis .

Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties or biological interactions?

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2), leveraging the coumarin scaffold’s π-π stacking potential. Validation requires correlation with experimental IC50 values .

Q. What strategies address discrepancies in spectroscopic vs. crystallographic data for this compound?

- Tautomerism : If NMR suggests enol content but XRD shows keto dominance, variable-temperature NMR (VT-NMR) can track tautomeric equilibria.

- Polymorphism : Recrystallize from alternative solvents (e.g., DMSO vs. methanol) to isolate different polymorphs, then compare XRD patterns with DFT-predicted lattice energies .

Q. How does substituent variation on the coumarin ring affect the compound’s photophysical or catalytic properties?

- Electron-withdrawing groups (e.g., nitro at C-6) redshift absorption/emission maxima (λmax) due to enhanced conjugation.

- Methoxy groups at C-7 increase fluorescence quantum yield by reducing non-radiative decay .

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.